molecular formula C17H14FN3O2 B11498878 4-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

4-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Cat. No.: B11498878
M. Wt: 311.31 g/mol
InChI Key: BUISPYKEDMIXSA-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide: is a heterocyclic compound with a complex structure. Let’s break it down:

  • The benzamide portion refers to the benzene ring with an amide functional group (CONH₂) attached.
  • The 4-fluoro group indicates a fluorine atom substitution at the 4-position of the benzene ring.
  • The oxadiazole moiety consists of a five-membered ring containing two nitrogen atoms and one oxygen atom.
  • The methyl groups are attached to specific positions on the phenyl ring.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the phenyl ring or the oxadiazole moiety.

    Reduction: Reduction reactions might target the nitro group or other functional groups.

    Substitution: Substituents on the phenyl ring can be replaced by other groups.

    Amidation: The amide group can participate in amidation reactions.

Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as anticancer or antimicrobial effects.

    Biological Studies: Assessing its impact on cellular processes.

    Materials Science: Exploring its use in materials or sensors due to its unique structure.

Mechanism of Action

The exact mechanism remains unknown, but it likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

Remember that this compound’s detailed study requires further research and experimentation

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

4-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C17H14FN3O2/c1-10-9-13(16-19-11(2)23-21-16)5-8-15(10)20-17(22)12-3-6-14(18)7-4-12/h3-9H,1-2H3,(H,20,22)

InChI Key

BUISPYKEDMIXSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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